REACTION_CXSMILES
|
[CH2:1]([N:4]1[CH:8]=[C:7]([CH2:9]O)[N:6]=[CH:5]1)[CH2:2][CH3:3].O=S(Cl)[Cl:13]>C(Cl)Cl>[Cl:13][CH2:9][C:7]1[N:6]=[CH:5][N:4]([CH2:1][CH2:2][CH3:3])[CH:8]=1
|
Name
|
|
Quantity
|
535 mg
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Type
|
reactant
|
Smiles
|
C(CC)N1C=NC(=C1)CO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC=1N=CN(C1)CCC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |